3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide
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Overview
Description
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is an organic compound . It belongs to the group of heterocyclic amines . It has been used as a pharmaceutical preparation in the treatment of dyslipidemia and cardiovascular disorders .
Synthesis Analysis
A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was successfully prepared . Several approaches for the preparation of the key benzopyran-3-amine intermediates in optically pure form are discussed, including synthesis and resolution of racemic mixtures, application of starting materials from the chiral pool, asymmetric synthesis and chromatographic techniques .Molecular Structure Analysis
The molecular weight of this compound is 192.22 . The IUPAC name is 3-aminochromane-3-carboxamide . The InChI code is 1S/C10H12N2O2/c11-9(13)10(12)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,12H2,(H2,11,13) .Chemical Reactions Analysis
The compound 3,4-diaminoisocoumarin derivatives have been achieved using two main procedures, which consist of 2-formylbenzoic acid, a primary amine derivative and a cyanide source (inorganic or organic) or an isonitrile derivative .Physical and Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Antihypertensive Activity
The synthesis of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols has demonstrated antihypertensive activity in spontaneously hypertensive rats. These compounds, particularly those with branched alkyl or branched alkylamino groups adjacent to the carbonyl or thiocarbonyl group, were found to be approximately equipotent to cromakalim, indicating their potential as potassium channel activators for treating hypertension Cassidy et al., 1992.
Nucleoside-Derivative Synthesis
A study has synthesized the first examples of nucleoside-derivatives that incorporate an α-amino acid structure within their furanose or pyranose ring. This work represents a significant contribution to the field of nucleoside chemistry and potential applications in medicinal chemistry and drug development Yanagisawa et al., 1970.
Functionalization Reactions
Research into the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives has led to the development of new compounds with potential applications in drug discovery. These studies offer insights into the mechanisms of these reactions and provide a basis for the synthesis of novel compounds Yıldırım et al., 2005; Yıldırım et al., 2006.
Photocleavage Studies
The synthesis and photochemistry of 3-oxo-3H-benzopyran derivatives linked to amino acids have been explored, revealing the stability of these conjugates to photolysis under various wavelengths. This research is relevant for the development of photo-responsive drugs and materials Fonseca et al., 2007.
Calcium Complexes in Biomineralization
Studies on carboxylate-containing polyamides and their calcium complexes have shown that these compounds can inhibit Ca-O dissociation through NH…O hydrogen bonds. This research is significant for understanding biomineralization processes and the development of biomimetic materials Ueyama et al., 1998.
Safety and Hazards
Properties
IUPAC Name |
3-amino-2,4-dihydrochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)10(12)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,12H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQRLOJNZVASEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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